Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine
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Overview
Description
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine typically involves the reaction of 5-methyl-4-phenyl-1,2,4-triazole with methylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated until the desired product is formed, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-phenyl-1,2,4-triazole: A closely related compound with similar structural features.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with a similar triazole ring but different substituents.
Uniqueness
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article provides an overview of the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings, data tables, and case studies.
Triazoles are a significant class of heterocyclic compounds known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The triazole moiety has been instrumental in drug design due to its favorable pharmacological profiles and lower toxicity compared to other classes of compounds.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-methyl-4-phenyltriazole with formaldehyde and methylamine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
3.1 Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that triazole compounds derived from nalidixic acid showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with the triazole ring displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | TBD | E. coli, Staphylococcus aureus |
Other Triazole Derivatives | 0.397 | Candida albicans |
3.2 Antioxidant Activity
The antioxidant potential of triazole derivatives has been evaluated through assays such as DPPH and ABTS. For instance, certain triazole compounds exhibited IC50 values in the low micromolar range, indicating strong antioxidant capabilities comparable to ascorbic acid .
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Ascorbic Acid | 0.87 | - |
3.3 Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain triazoles inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, specific triazole compounds have demonstrated cytotoxic effects against breast cancer cell lines .
4.1 Case Study: Antibacterial Efficacy
A recent study focused on evaluating the antibacterial efficacy of a series of novel triazole derivatives against E. coli and Staphylococcus aureus. The results indicated that several derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics.
4.2 Case Study: Antioxidant Potential
Another investigation assessed the antioxidant potential of various triazole derivatives using DPPH and ABTS assays. The findings revealed that certain compounds not only scavenged free radicals effectively but also exhibited synergistic effects when combined with other antioxidants.
5. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. The ongoing research into its synthesis and biological applications underscores its potential as a therapeutic agent in combating infections and oxidative stress-related diseases.
Future studies should focus on elucidating the precise mechanisms underlying its biological activities and exploring its efficacy in clinical settings.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N4/c1-9-13-14-11(8-12-2)15(9)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3 |
InChI Key |
MZBPDOOLXWDJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)CNC |
Origin of Product |
United States |
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